Quinoline carboxylic acid derivatives represent a significant class of heterocyclic compounds widely investigated for their potential biological activities, particularly as antibacterial agents [, , , , , , ]. These compounds often feature a quinoline core substituted with various functional groups, commonly at positions 1, 3, 4, 6, and 7. The carboxylic acid group at position 3 is a crucial structural feature for their biological activity.
[1] SYNTHESIS , CHARACTERIZATION AND ANTIBACTERIAL ACTIVITY OF SOME N-SUBSTITUTED DERIVATIVES OF 6-FLUORO-1-METHYL-4-OXO-7-( PIPERAZIN-1-YL )-4 H-[ 1 , 3 ] THIAZETO [ 3 , 2-A ] QUINOLINE-3-CARBOXYLIC ACID[5] Asymmetric synthesis and properties of the enantiomers of the antibacterial agent 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-1,4-dihydro-6- fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid hydrochloride.[7] Design, synthesis, and properties of (4S)-7-(4-amino-2-substituted-pyrrolidin-1-yl)quinolone-3-carboxylic acids.[8] An Orally Active Cathepsin K Inhibitor, Furan-2-Carboxylic Acid, 1-{1-[4-Fluoro-2-(2-oxo-pyrrolidin-1-yl)-phenyl]-3-oxo-piperidin-4-ylcarbamoyl}-cyclohexyl)-amide (OST-4077), Inhibits Osteoclast Activity in Vitro and Bone Loss in Ovariectomized Rats[9] 7- novel (3-amino-methyl-4-methoxyimino-pyrrolidin-1-yl) -1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine 3-carboxylic acid, their preparation process and the pharmaceutical compositions containing them.[10] Mycobacterium tuberculosis Inhibitors Based on Arylated Quinoline Carboxylic Acid Backbones with Anti-Mtb Gyrase Activity[11] Discovery of ( S)-3-(3-(3,5-Dimethyl-1 H-pyrazol-1-yl)phenyl)-4-(( R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic Acid, a Nonpeptidic αvβ6 Integrin Inhibitor for the Inhaled Treatment of Idiopathic Pulmonary Fibrosis. [] Studies on pyridonecarboxylic acids. 1. Synthesis and antibacterial evaluation of 7-substituted-6-halo-4-oxo-4H-[1,3]thiazeto[3,2-a]quinoline-3- carboxylic acids.[17] A novel one-pot three-step synthesis of 2-(1-Benzofuran-2-yl)quinoline-3-carboxylic acid derivatives[18] Synthesis of new 6-substituent 2-phenyl and 2-(furan-2-yl)-3-phenyl-quinoline-4-carboxylic acid derivatives[19] 1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1H-pyrrol-1-yl)-quinoline-3-carb oxylic acid, a new fluorinated compounds of oxacin family with high broad-spectrum antibacterial activities.[20] Synthesis and in‐vitro Antimycobacterial Evaluation of 1‐(Cyclopropyl/2,4‐difluorophenyl/tert‐butyl)‐1,4‐dihydro‐ 8‐methyl‐6‐nitro‐4‐oxo‐7‐(substituted secondary amino)quinoline‐3‐carboxylic acids[21] 1-cyclopropyl-7-([s,s]-2,8-diazabicyclo[4,3,0]none-8-yl)-6- -fluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinoline carboxylic acid hydrochloride monohydrate and pharmaceutical composition with antibacterial activity[22] 8 cyan-1-cyclopropyl--7- (1s, 6s-2,8- diazabicyclo [4.3.0] nonane-8-yl) -6-fluoro-1,4-dihydro-4-oxo-3 - half of the quinoline carboxylic acid - hydrochloride[23] Synthesis and Preclinical Evaluation of Novel 68Ga-Labeled (R)-Pyrrolidin-2-yl-boronic Acid-Based PET Tracers for Fibroblast Activation Protein-Targeted Cancer Imaging[24] Studies on pyridonecarboxylic acids. V. A practical synthesis of ethyl 6,7-difluoro- 1-methyl-4-oxo-4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate, a key intermediate for the new tricyclic quinolone, prulifloxacin (NM441) and versatile new syntheses of the 2-thioquinoline skeleton[26] Design, Synthesis and Molecular Docking of 1-Cyclopropyl-6- Fluoro-4-Oxo-7-{4-[2-(4-Substituted-Phenyl)-2-(Substituted)-Ethyl] -1-Piperazinyl}-1,4-Dihydroquinoline-3-Carboxylic Acid as an Antimicrobial Agents.
2-(Pyrrolidin-1-yl)quinoline-3-carboxylic acid hydrochloride is a compound classified as an alpha amino acid amide. This compound belongs to the broader category of organic compounds known as carboxylic acids and their derivatives, specifically within the subclass of amino acids, peptides, and analogues. It is structurally related to quinoline derivatives and pyrrolidine compounds, which are notable for their biological activities and potential therapeutic applications. The compound has been identified with the DrugBank ID DB08738, indicating its relevance in pharmaceutical research, although it is not currently approved for clinical use .
The synthesis of 2-(Pyrrolidin-1-yl)quinoline-3-carboxylic acid hydrochloride can be approached through various chemical methods. A common route involves:
Technical details often include controlling reaction conditions such as temperature, solvent choice, and catalysts to optimize yield and purity of the final product .
The molecular structure of 2-(Pyrrolidin-1-yl)quinoline-3-carboxylic acid hydrochloride can be described as follows:
The structure features a quinoline ring fused with a pyrrolidine ring and a carboxylic acid group, which contributes to its biological activity. The presence of nitrogen atoms in both the pyrrolidine and quinoline structures enhances its pharmacological properties .
2-(Pyrrolidin-1-yl)quinoline-3-carboxylic acid hydrochloride can participate in various chemical reactions:
These reactions are significant for modifying the compound for enhanced biological activity or for use in drug development .
The mechanism of action for 2-(Pyrrolidin-1-yl)quinoline-3-carboxylic acid hydrochloride is not fully elucidated but is believed to involve:
Data from studies indicate that modifications in the structure can significantly influence its efficacy against specific biological targets .
The physical and chemical properties of 2-(Pyrrolidin-1-yl)quinoline-3-carboxylic acid hydrochloride include:
These properties are crucial for determining the compound's suitability for various applications in pharmaceutical formulations .
2-(Pyrrolidin-1-yl)quinoline-3-carboxylic acid hydrochloride has potential applications in several scientific fields:
Ongoing research aims to further explore its efficacy and safety profile in clinical settings .
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4